3-aminobenzo[g]quinoxalin-2(1H)-one
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Overview
Description
3-aminobenzo[g]quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused ring structure, which includes a benzene ring and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminobenzo[g]quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the transition metal-free C-3 functionalization, which has emerged as a sustainable protocol. This method involves the construction of C–C, C–N, C–P, C–S, and C–O bonds via C–H functionalization . Another approach is the direct functionalization with alkanes using di-tert-butyl peroxide as an alkoxyl radical mediator .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the shift towards metal-free methodologies suggests a trend towards more environmentally benign synthetic routes, which could be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-aminobenzo[g]quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidative coupling with arylaldehydes to form 3-acylated derivatives.
Reduction: Reduction reactions are less commonly reported but could involve the reduction of nitro groups to amines.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide (TBHP) is commonly used as an oxidant.
Substitution: Di-tert-butyl peroxide (DTBP) is used as an alkoxyl radical mediator for hydrogen atom transfer.
Major Products
The major products formed from these reactions include 3-acylated quinoxalin-2-ones, alkylated derivatives, and various substituted quinoxalin-2-ones .
Scientific Research Applications
3-aminobenzo[g]quinoxalin-2(1H)-one has robust applications in various fields:
Mechanism of Action
The mechanism of action of 3-aminobenzo[g]quinoxalin-2(1H)-one involves its interaction with molecular targets through its functional groups. . The pathways involved often include signal transduction pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2-one: The parent compound, which lacks the amino group at the C-3 position.
Quinazolinone: Another heterocyclic compound with similar biological activities.
Benzoxazinone: Shares a similar fused ring structure but with different functional groups.
Uniqueness
3-aminobenzo[g]quinoxalin-2(1H)-one is unique due to its specific functionalization at the C-3 position, which allows for a wide range of chemical modifications and biological interactions. This makes it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C12H9N3O |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-amino-1H-benzo[g]quinoxalin-2-one |
InChI |
InChI=1S/C12H9N3O/c13-11-12(16)15-10-6-8-4-2-1-3-7(8)5-9(10)14-11/h1-6H,(H2,13,14)(H,15,16) |
InChI Key |
GWHZWPHANZRJDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N |
Origin of Product |
United States |
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